3-Hydroxy-5-(propan-2-YL)benzaldehyde
Overview
Description
3-Hydroxy-5-(propan-2-YL)benzaldehyde is a chemical compound with the molecular formula C10H12O2 . It is used as a starting material for the synthesis of various derivatives .
Synthesis Analysis
The synthesis of 3-Hydroxy-5-(propan-2-YL)benzaldehyde involves several steps. It can be synthesized from isatins and 1,2-dibromoalkanes . The reaction of isatins with 1,2-dibromoalkanes yields a compound, which further reacts with NaN3 in DMF to produce 1-(4-azidoalkyl)indoline-2,3-dione .Molecular Structure Analysis
The molecular structure of 3-Hydroxy-5-(propan-2-YL)benzaldehyde can be represented by the InChI code: 1S/C10H12O2/c1-7(2)9-3-8(6-11)4-10(12)5-9/h3-7,12H,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 3-Hydroxy-5-(propan-2-YL)benzaldehyde are complex and depend on the conditions and reagents used. For instance, it can react with a vinyl ether of formula CHR1=CHOR2 (wherein R1 is hydrogen or alkyl and R2 is alkyl) or 3,4-dihydro-2H-pyran optionally substituted with one, two or three alkyl, in the presence of a weak acid to provide a compound of formula (4) above .Physical And Chemical Properties Analysis
The molecular weight of 3-Hydroxy-5-(propan-2-YL)benzaldehyde is 164.2 . More detailed physical and chemical properties such as heat capacity, viscosity, Gibbs free energy of formation, enthalpy of fusion, etc., are not available in the search results .Scientific Research Applications
Pharmaceutical Testing and Research
3-Hydroxy-5-(propan-2-YL)benzaldehyde is utilized in pharmaceutical testing as a high-quality reference standard to ensure accurate results in drug development and quality control processes .
Synthesis of Natural Products
This compound plays a role in the synthesis of natural products, especially those containing benzofuran rings, which are studied for their potential biological activities .
Ligand Synthesis for Iron Coordination
It has been used in the synthesis of new tridentate ligands capable of coordinating with Fe (III), which is significant in the study of iron/ligand solution chemistry .
Therapeutic Applications
Derivatives of this compound have shown promise in various therapeutic applications, including antimicrobial, analgesic, anti-inflammatory, and antitumor activities .
Biocatalysis in Drug Synthesis
Biocatalysis routes involving this compound have been developed for synthesizing key chiral intermediates used in antihypertensive drugs .
Industrial Chemical Reactions
In industrial chemistry, it can participate in halogenation reactions to produce derivatives such as bromobenzaldehyde, which have further applications in various chemical processes .
Enzymatic Production Processes
The enzymatic production of benzaldehyde from precursors like l-phenylalanine involves enzymes that can be expressed in bacterial systems like Escherichia coli, showcasing its role in biotechnological applications .
Safety And Hazards
The safety and hazards associated with 3-Hydroxy-5-(propan-2-YL)benzaldehyde are not explicitly mentioned in the search results. It’s important to handle all chemical compounds with appropriate safety measures, and refer to Material Safety Data Sheets (MSDS) or other reliable sources for specific safety information .
properties
IUPAC Name |
3-hydroxy-5-propan-2-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7(2)9-3-8(6-11)4-10(12)5-9/h3-7,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNLDOWUUMQMTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726540 | |
Record name | 3-Hydroxy-5-(propan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-(propan-2-YL)benzaldehyde | |
CAS RN |
61345-73-1 | |
Record name | 3-Hydroxy-5-(propan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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